Butylated Hydroxyanisole

Catalog No.
S603744
CAS No.
25013-16-5
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylated Hydroxyanisole

CAS Number

25013-16-5

Product Name

Butylated Hydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether; soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Synonyms

3-BHA, 3-tert-butyl-4-hydroxyanisole

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

The exact mass of the compound Butylhydroxyanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 65.3° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butylated Hydroxyanisole (BHA, CAS 25013-16-5) is a synthetic, sterically hindered phenolic antioxidant consisting primarily of a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. As a lipophilic, waxy solid, BHA is highly soluble in fats, oils, and organic solvents while remaining insoluble in water [1]. In industrial and food-grade procurement, BHA is primarily sourced to terminate free-radical chain reactions in lipid matrices, preventing oxidative rancidity and extending product shelf life. Its distinct physical form and thermal stability make it a foundational ingredient in lipid-soluble antioxidant formulations, particularly for high-temperature processing environments where natural antioxidants rapidly degrade [2].

While BHA, Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ) are often grouped as synthetic phenolic antioxidants, they are not universally interchangeable in formulation workflows. Substituting BHA with TBHQ in animal fats or short-chain saturated oils (like coconut or palm kernel oil) yields suboptimal protection, as BHA is structurally optimized for these specific lipid profiles [1]. Conversely, replacing BHA with natural tocopherols (Vitamin E) in baking applications results in a catastrophic loss of antioxidant activity, as BHA possesses superior 'carry-through' properties that allow it to survive high-temperature baking to protect the finished product [2]. Furthermore, BHA's waxy solid state enables the creation of highly concentrated, single-phase liquid antioxidant blends with propyl gallate, which crystalline BHT cannot replicate as effectively without crystallization risks.

High-Temperature 'Carry-Through' Performance in Baked Goods

A critical procurement differentiator for BHA is its ability to survive high-temperature processing, known as the 'carry-through' effect. During thermal stress tests simulating baking or frying at 180°C, natural antioxidants like tocopherols rapidly degrade. In contrast, BHA retains approximately 63% of its antioxidant activity after 2 hours at 180°C, slightly outperforming BHT (62%) and vastly outperforming natural alternatives . This thermal resilience ensures that the antioxidant remains active in the finished baked or fried product, providing critical shelf-life extension that post-bake additions cannot achieve.

Evidence DimensionRetained antioxidant activity after thermal stress
Target Compound DataBHA retains ~63% activity
Comparator Or BaselineBHT (~62% retention) and natural antioxidants (near-total loss)
Quantified DifferenceBHA provides superior high-temperature survival compared to natural tocopherols and marginal superiority over BHT.
ConditionsThermal stress test at 180°C for 2 hours in a lipid matrix.

Buyers formulating baked goods, cereals, and fried snacks must select BHA to guarantee shelf-life protection that survives the manufacturing heating cycle.

Substrate-Specific Efficacy in Short-Chain and Animal Fats

Antioxidant efficacy is highly dependent on the lipid substrate. While TBHQ is the benchmark for highly unsaturated vegetable oils, BHA demonstrates unmatched efficacy in suppressing the oxidation of animal fats and short-chain fatty acids found in coconut and palm kernel oils [1]. The steric hindrance of BHA's tert-butyl group is optimally positioned to protect these specific saturated and short-chain matrices, whereas it is relatively ineffective in highly unsaturated vegetable oils compared to TBHQ [2].

Evidence DimensionOxidation suppression efficacy by lipid type
Target Compound DataHighly effective in animal fats, coconut oil, and palm kernel oil
Comparator Or BaselineTBHQ (superior in unsaturated vegetable oils)
Quantified DifferenceBHA outperforms TBHQ in saturated/short-chain fats, while TBHQ dominates in unsaturated vegetable oils.
ConditionsInduction period and oxidation suppression testing in various bulk oil matrices.

Procurement teams sourcing antioxidants for lard, tallow, or palm/coconut-based confectionery should strictly specify BHA rather than defaulting to TBHQ.

Synergistic Formulation Compatibility with Propyl Gallate and BHT

BHA is rarely used in isolation due to its profound synergistic effects when combined with other synthetic antioxidants. When formulated in binary mixtures, BHA and Propyl Gallate (PG) or BHA and TBHQ exhibit protective antioxidation mechanisms, significantly extending the induction period of lipid matrices beyond the sum of their individual effects [1]. For example, commercial liquid antioxidant systems utilize 5% BHA alongside propyl gallate and citric acid in a propylene glycol carrier to create a stable, single-phase homogenous system that disperses readily into lipophilic matrices at ambient temperatures, outperforming single-antioxidant baselines[2].

Evidence DimensionAntioxidant induction period and formulation stability
Target Compound DataBHA + Propyl Gallate/BHT binary mixtures
Comparator Or BaselineSingle antioxidant baselines (BHA alone or BHT alone)
Quantified DifferenceBinary mixtures containing BHA achieve significantly longer induction periods and superior phase stability compared to isolated compounds.
ConditionsAccelerated oxidation testing and phase stability evaluation of liquid antioxidant formulations.

Buyers purchasing raw materials for custom antioxidant blends should secure BHA as a mandatory synergistic base to maximize the efficacy of gallates and BHT.

Optimal Protection for Essential Oils and Fragrances

Beyond bulk edible oils, BHA is recognized as the most effective food-approved antioxidant for protecting the delicate flavor and color profiles of essential oils[1]. Unlike some phenolic antioxidants that can cause discoloration in the presence of trace metals, BHA maintains the organoleptic integrity of high-value volatile oils used in cosmetics, flavorings, and fragrances without inducing unwanted color shifts.

Evidence DimensionFlavor and color degradation in essential oils
Target Compound DataBHA provides maximum organoleptic preservation without discoloration
Comparator Or BaselineOther food-grade synthetic and natural antioxidants
Quantified DifferenceBHA is classified as the most effective approved agent for essential oil stabilization, avoiding the metal-induced discoloration seen with some alternatives.
ConditionsLong-term storage stability of essential oils and fragrance compounds.

Cosmetic and flavor formulation buyers must prioritize BHA to prevent the costly degradation of expensive essential oil inventories.

High-Temperature Baked Goods and Cereals

Utilizing BHA's exceptional carry-through properties to protect shortenings and palm kernel oils used in commercial baking, ensuring the final product resists rancidity on the shelf even after exposure to 180°C processing temperatures .

Animal Fat and Tallow Preservation

Applying BHA as the primary antioxidant in lard, tallow, and animal-derived feed ingredients, where its specific steric hindrance significantly outperforms vegetable-oil-optimized antioxidants like TBHQ [1].

Synergistic Liquid Antioxidant Blends

Formulating BHA with propyl gallate, citric acid, and a liquid carrier to create highly concentrated, single-phase, easily dispersible antioxidant systems for industrial lipid protection [2].

Essential Oil and Fragrance Stabilization

Deploying BHA in cosmetic and flavoring supply chains to prevent oxidative degradation, color shifting, and flavor loss in high-value volatile oils, where it acts as the most effective approved stabilizer [3].

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
Other Solid
White or slightly yellow flakes or waxy solid with a slight aromatic smell
White, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste; [CAMEO]
Faintly beige fine plates; [MSDSonline]

Color/Form

White or slightly yellow waxy solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 Da

Monoisotopic Mass

180.115029749 Da

Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
268 °C

Flash Point

313 °F (NTP, 1992)
156 °C
113 °C (235 °F) - closed cup

Heavy Atom Count

13

Odor

Faint characteristic odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
Hazardous decomposition products formed under fire conditions - Carbon oxides.
It degrades after prolonged exposure to sunlight.
When heated to decomposition it emits acrid and irritating fumes.

Melting Point

118 to 131 °F (NTP, 1992)
Between 48 °C and 63 °C
51 °C

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/
EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Estrogen metabolism-mediated oxidative stress is suggested to play an important role in estrogen-induced breast carcinogenesis. We have earlier demonstrated that antioxidants, vitamin C (Vit C) and butylated hydroxyanisole (BHA) inhibit 17beta-estradiol (E2)-mediated oxidative stress and oxidative DNA damage, and breast carcinogenesis in female August Copenhagen Irish (ACI) rats. The objective of the present study was to characterize the mechanism by which above antioxidants prevent DNA damage during breast carcinogenesis. Female ACI rats were treated with E2; Vit C; Vit C+E2; BHA; and BHA+E2 for up to 240 days. mRNA and protein levels of a DNA repair enzyme 8-Oxoguanine DNA glycosylase (OGG1) and a transcription factor NRF2 were quantified in the mammary and mammary tumor tissues of rats after treatment with E2 and compared with that of rats treated with antioxidants either alone or in combination with E2. The expression of OGG1 was suppressed in mammary tissues and in mammary tumors of rats treated with E2. Expression of NRF2 was also significantly suppressed in E2-treated mammary tissues and in mammary tumors. Vitamin C or BHA treatment prevented E2-mediated decrease in OGG1 and NRF2 levels in the mammary tissues. Chromatin immunoprecipitation analysis confirmed that antioxidant-mediated induction of OGG1 was through increased direct binding of NRF2 to the promoter region of OGG1. Studies using silencer RNA confirmed the role of OGG1 in inhibition of oxidative DNA damage. Our studies suggest that antioxidants Vit C and BHA provide protection against oxidative DNA damage and E2-induced mammary carcinogenesis, at least in part, through NRF2-mediated induction of OGG1.

Vapor Pressure

0.00248 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01%
4-Hydroxyanisole, max 0.5%; 1-tert-butyl-2,5-dimethoxybenzene, max 0.5%; 2,5-Di-tert-butyl-hydroxyanisole, max 0.2%; hydroquinone dimethyl ether, max 0.1%; sulfated ash, max 0.01%; lead (as Pb), max 20 ppm; arsenic (as As) max 3 ppm

Other CAS

121-00-6
921-00-6
25013-16-5

Absorption Distribution and Excretion

CONCENTRATIONS OF 2-TERT-BUTYL-4-METHOXYPHENOL & 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'DIMETHOXY-DIPHENYL (DI-BHA) APPEARED AT DIFFERENT TIMES (0.15-24 HR) IN RAT PLASMA & INTESTINE FOLLOWING 2 G/KG SINGLE ORAL ADMIN OF 2-TERT-BUTYL-4-METHOXYPHENOL. PEAK CONCN IN ALL TISSUES ANALYZED WERE OBSERVED WITHIN 1 HR OF ADMIN. IN INTESTINE 2-TERT-BUTYL-4-METHOXYPHENOL LEVELS WERE APPROX 10 TIMES HIGHER THAN DI-BHA; IN PLASMA THEY WERE BETWEEN 100 & 15 TIMES HIGHER. THE RAT INTESTINE IS CAPABLE OF TRANSFORMING IN VIVO 2-TERT-BUTYL-4-METHOXYPHENOL INTO DI-BHA & MAY BE MAJOR SITE WHERE THIS TRANSFORMATION OCCURS.
Absorption of BHA from the digestive tract is by passive diffusion.
BHA was fed to groups of three beagle dogs at dose levels of 0, 0.3, 3, 30 and 100 mg/kg bw for 1 yr. All animals survived; no pathological lesion was seen, and there was not demonstrable storage of BHA ... .
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized.
When male volunteers were given an oral dose of 50 mg BHA, 27-77% was excreted in the urine as the glucuronide and urinary metabolites. ... Urinary excretion of BHA was maximal within 17 hr and complete by 48 hr. ... When human volunteers were given a single oral dose of 14(C)-labelled BHA (approx 0.5 mg/kg bw), 60-70% of the radioactivity was excreted in the urine within 2 days and 80-86.5% by day 11. ... Four male volunteers were given 30 mg BHA orally and 10 days late

Metabolism Metabolites

FOLLOWING ORAL ADMIN OF 2 G/KG OF 2-TERT-BUTYL-4-METHOXYPHENOL TO RATS, THE METABOLITE 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL WAS DETECTED IN PLASMA & TISSUE 0.15-24 HR AFTER ADMIN.
DI-BHA (2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL) WAS ISOLATED AS REACTION PRODUCT OF EITHER COMMERCIAL HORSERADISH PEROXIDASE OR PARTIALLY PURIFIED RAT INTESTINE PEROXIDASE & HYDROGEN PEROXIDE WITH 2-TERT-BUTYL-4-METHOXYPHENOL. CYCLIC COMPOUNDS (SUCH AS DI-BHA) POSSESSING A HYDROXY GROUP IN THE RING ARE COMPETITIVE INHIBITORS WITH RESPECT TO GUAIACOL & NON-COMPETITIVE INHIBITORS WITH RESPECT TO HYDROGEN PEROXIDASE IN A SYSTEM CONTAINING GUAIACOL, HYDROGEN PEROXIDASE & PEROXIDASE.
In rat, oral doses (0.4 g/kg) are excreted largely in urine, as glucuronide conjugate (72% of dose) with smaller ammounts of ethereal sulfate (14%) and of unchanged BHA (5%). Similar pattern of metabolism is ... seen in rabbit and human ...
... Dogs excrete only small amounts of BHA glucuronide in urine (5.5%) and most of dose is excreted as unchanged BHA in feces. Dogs also excrete greater proportion as ethereal sulfate (23% of dose), and ... form hydroxylated and demethylated metabolites ... not detected in human urine.
In male and female Sprague-Dawley rats, BHA was absorbed rapidly after oral administration and metabolized. The main metabolites were 4-O-conjugates: the O-sulfate and the O-glucuronide ... (No data on absorption via the skin were available to the Working Group.)
After administration of a single oral dose of 1000 mg BHA to New Zealand white rabbits, 46% of the dose was excreted in the urine as glucuronides, 9% as ethereal sulfates and 6% as free phenols. Excretion of glucuronides was inversely dose dependent: 60% was recovered as glucuronides after a dose of 500 mg and 84% after 250 mg. Recovery of BHA as glucuronide after repeated dosing (three or four doses) was lower than that after a single dose ... .

Associated Chemicals

2-tert-Butyl-4-hydroxyanisole; 88-32-4
3-tert-Butyl-4-hydroxyanisole; 121-00-6

Wikipedia

Butylated_hydroxyanisole

Use Classification

Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product
Methylation of hydroquinone yields an intermediate that gives a mixture of 3-BHA and 2-BHA upon treatment with tert-butyl alcohol and phosphoric acid. Butylation of hydroquinone and subsequent methylation with dimethyl sulfate and sodium hydroxide can also be used to produce a mixture of the two BHA isomers. In addition, BHA can be synthesized by the tert-butylation of 4-methoxyphenol over silica or alumina at 150 °C.
It is manufactured by the alkylation of 4-hydroxyanisole with isobutylene that yields a mixture of 2- and 3-tert-butyl isomers as products.
Butylated hydroxyanisole is prepared from 4-methoxyphenol and tert-butyl alcohol over silica or alumina at 150 °C or from hydroquinone and tert-butyl alcohol or isobutene, using an acid catalyst and then methylating.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.
BHA and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.
BHA is very extensively used by food industries, especially in the USA. Because of its high thermal stability it is used in food cooked or fried in animal oils. It is an effective stabilizer for vitamin A, oil of lacum, essential oils, paraffin, and polyethylenes.
Cooking beef patties results in formation of mutagens detectable by Salmonella typhimurium TA98 with metabolic activation. Decreased mutagenic activity results when frying beef with added BHA. The addn of BHA in beef patties may provide a practical way of reducing mutagen formation during frying of beef.
Its antioxidant properties are not lost during cooking so that flour fats and other BHA-stabilized ingredients may be used to produce stabilized products.
For more General Manufacturing Information (Complete) data for Butylated hydroxyanisole (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.
In this study, we developed a novel molecularly-imprinted electrochemical sensor based on a glassy carbon electrode (GCE) decorated by graphene-Prussian blue (GR-PB) composites for the selective and sensitive determination of butylated hydroxyanisole (BHA). The molecularly-imprinted polymers (MIPs) were synthesized by BHA and pyrrole as the template molecule and functional monomer, respectively. Also, the MIPs were assembled on the surface of the GR-PB/GCE by electropolymerization. The sensor was characterized by cyclic voltammetry (CV), scanning electron microscopy (SEM), electrochemical impedance spectroscopy (EIS) and chronoamperometry. It was confirmed that the synergistic effects of GR and PB could improve the electrochemical response and the sensitivity of the sensor. The linear range of the sensor was from 9 x 10(-8) mol/L to 7 x 10(-5) mol/L, with a limit of detection (LOD) of 7.63 x 10(-8) mol/L (S/N = 3). The proposed sensor displayed high selectivity, excellent stability and good reproducibility for the determination of BHA. It was successfully applied to the determination of BHA in real samples.
A highly sensitive and convenient high-performance liquid chromatography technique coupled with chemiluminescence (CL) detection for the simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) in oil is established. The detection is based on the inhibitory effect on the CL reaction between luminol and potassium ferricyanide in an alkaline medium. Samples were separated through a reverse-phase C18 column using a mobile phase of methanol and water (80: 20, v/v) at a flow rate of 0.5 mL/min. The effects of various parameters including mobile phase, flow rate and chemiluminescence regent were studied. Under optimum conditions, both TBHQ and BHA showed good linear relationships in the range 1x10(-7) - 1x10(-5) g/mL with detection limits of 24 and 33 ng/mL, respectively. The proposed method is simple and sensitive, with low costs. The method was successfully applied for the quantification of TBHQ and BHA in sesame oil. The possible inhibition mechanism is also discussed briefly.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: butylated hydroxyanisole; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.16 ug/L.
Although there have been few occasions to determine air concentrations during the use of BHA, this can be done by collecting it in dilute caustic solution or in organic solvents and then employing colorimetric methods suitable for phenolic materials, ultraviolet spectrophotometry, or polarographic methods for its analysis.
For more Analytic Laboratory Methods (Complete) data for Butylated hydroxyanisole (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.
Plasma and urine: GC/FID.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
Drinking water disinfection by-products (DBPs) are generated by the chemical disinfection of water and may pose hazards to public health. Two major classes of DBPs are found in finished drinking water: haloacetic acids (HAAs) and trihalomethanes (THMs). HAAs are formed following disinfection with chlorine, which reacts with iodide and bromide in the water. Previously the HAAs were shown to be cytotoxic, genotoxic, mutagenic, teratogenic and carcinogenic. /The objective of the study was/ to determine the effect of HAAs in human somatic and germ cells and whether oxidative stress is involved in genotoxic action. In the present study both somatic and germ cells have been examined as peripheral blood lymphocytes and sperm. The effects of three HAA compounds: iodoacetic acid (IAA), bromoacetic acid (BAA) and chloroacetic acid (CAA) were investigated. After determining appropriate concentration responses, oxygen radical involvement with the antioxidants, butylated hydroxanisole (BHA) and the enzyme catalase, were investigated in the single cell gel electrophoresis (Comet) assay under alkaline conditions, >pH 13 and the micronucleus assay. In the Comet assay, BHA and catalase were able to reduce DNA damage in each cell type compared to HAA alone. In the micronucleus assay, micronuclei (MNi) were found in peripheral lymphocytes exposed to all three HAAs and catalase and BHA were in general, able to reduce MNi induction, suggesting oxygen radicals play a role in both assays. These observations are of concern to public health since both human somatic and germ cells show similar genotoxic responses.
Butylated hydroxyanisole and propylparaben are phenolic preservatives commonly used in food, pharmaceutical and personal care products. Both chemicals have been subjected to extensive toxicological studies, due to the growing concern regarding their possible impacts on environmental and human health. However, the cytotoxicity and underlying mechanisms of co-exposure to these compounds have not been explored. In this study, a set of relevant cytotoxicity endpoints including cell viability and proliferation, oxidative stress, DNA damage and gene expression changes were analyzed to assess whether the antioxidant butylated hydroxyanisole could prevent the pro-oxidant effects caused by propylparaben in Vero cells. We demonstrated that binary mixtures of both chemicals induce greater cytotoxic effects than those reported after single exposure to each compound. Simultaneous treatment with butylated hydroxyanisole and propylparaben caused G0/G1 cell cycle arrest as a result of enhanced generation of oxidative stress and DNA double strand breaks. DNA microarray analysis revealed that a cross-talk between transforming growth factor beta (TGFbeta) and ataxia-telangiectasia mutated kinase (ATM) pathways regulates the response of Vero cells to the tested compounds in binary mixture. Our findings indicate that butylated hydroxyanisole potentiates the pro-oxidant effects of propylparaben in cultured mammalian cells and provide useful information for their safety assessment.
The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
The present study was aimed to study protective effect of butylated hydroxyanisole (BHA), a phenolic antioxidant used in foods on ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity. Male albino rats of Wistar strain (4-6 weeks old) weighing 125-150 g were used in this study. Animals were given a single dose of Fe-NTA (9 mg/kg body weight) after treatment with BHA (1 and 2 mg/animal/day). Fe-NTA treatment enhanced ornithine decarboxylase (ODC) activity to 5.3-fold, and [(3)H]-thymidine incorporation in DNA to 2.5-fold in kidney compared with the corresponding saline-treated control, whereas glutathione (GSH) levels and the activities of antioxidant enzymes decreased to a range of 2- to 2.5-fold in kidney. These changes were reversed significantly in animals receiving a pretreatment of BHA. The enhanced ODC activity and DNA synthesis showed a reduction to 2.12-fold and 1.15-fold, respectively, at a higher dose of 2 mg BHA/day/animal, compared with the Fe-NTA-treated groups. Pretreatment with BHA prior to Fe-NTA treatment increased GSH and the activities of antioxidant enzymes to a range of 1.5- to 2-fold in kidney. The results indicate that BHA suppresses Fe-NTA-induced nephrotoxicity in male Wistar rats.
For more Interactions (Complete) data for Butylated hydroxyanisole (32 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
It degrades after prolonged exposure to sunlight.

Dates

Last modified: 08-15-2023

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